cefpirome sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It is particularly effective against Pseudomonas aeruginosa and other resistant bacterial strains . This compound is used in the treatment of severe infections, including those in immunocompromised patients .

准备方法

Synthetic Routes and Reaction Conditions

Cefpirome sulfate is synthesized through a multi-step process involving the reaction of 3-iodomethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester with 2,3-cyclopentenopyridine . The reaction is carried out at low temperatures (-5 to 0°C) and in the absence of light to prevent degradation . The resulting compound is then treated with methoxyimino acetic acid ester to yield cefpirome .

Industrial Production Methods

In industrial settings, this compound is produced using a combination of alkaline or neutral amino acids as cosolvents . This method helps stabilize the compound and prevent degradation during the production process . The final product is typically formulated as a sterile powder for injection .

化学反应分析

Step 2: Acylation with AE Active Ester

-

Reactants :

-

7-ACP

-

AE active ester (2-mercaptobenzothiazole activated ester)

-

-

Conditions :

-

Tetrahydrofuran (THF)/water mixed phase

-

Reaction at -10°C to 10°C

-

-

Mechanism :

Nucleophilic acylation at the β-lactam ring’s amino group, followed by sulfuric acid crystallization to yield cefpirome sulfate. The yield is ~80% .

Degradation Pathways in Aqueous Solutions

This compound undergoes pH-dependent hydrolysis, following pseudo-first-order kinetics :

pH-Rate Profile (353 K) :

| pH Range | Dominant Reaction | Rate Constant (k, h⁻¹) |

|---|---|---|

| 0.44–1.39 | H⁺-catalyzed hydrolysis | kH+=0.245h−1 |

| 1.62–3.11 | Hydrolysis of dications (k1H2O) | 0.035h−1 |

| 3.11–11.15 | Hydrolysis of zwitterions (k3H2O) | 0.012h−1 |

| >11.15 | OH⁻-catalyzed hydrolysis | kOH−=0.018h−1 |

Comparative Stability with Other Cephalosporins

This compound demonstrates distinct stability compared to cefoselis sulfate (CSS) :

| Parameter | This compound | Cefoselis Sulfate |

|---|---|---|

| t1/2 at pH 1.0 (353 K) | 2.8 hours | 4.1 hours |

| t1/2 at pH 7.0 (353 K) | 58 hours | 72 hours |

| Degradation Catalysts | H⁺/OH⁻ ions | H⁺/OH⁻ + buffer components |

Mechanism of Action and Resistance

-

Target : Penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis .

-

Resistance Mechanisms :

MIC Values Against Select Pathogens :

| Organism | MIC Range (μg/mL) |

|---|---|

| Escherichia coli | 0.013–2 |

| Pseudomonas aeruginosa | 0.078–>128 |

| Staphylococcus aureus | 0.06–64 |

Stability in Biological Matrices

-

Plasma Half-Life :

-

Subcutaneous Tissue Penetration : Delayed Tmax (129 minutes in septic patients vs. 51 minutes in healthy subjects) .

Storage and Handling

科学研究应用

Microbiology Applications

Cefpirome sulfate is primarily utilized in clinical microbiology for antimicrobial susceptibility testing. It is effective against a range of pathogens, making it a critical tool for medical microbiologists.

Antimicrobial Susceptibility Testing:

- Minimum Inhibitory Concentration (MIC) Values: this compound has demonstrated potent activity with varying MIC values against different bacteria:

- Campylobacter jejuni: 0.5 µg/mL – 8 µg/mL

- Klebsiella pneumoniae: 0.032 µg/mL – 0.125 µg/mL

- Resistance Patterns: While cefpirome exhibits high activity against many strains, resistance has been noted in certain species such as Bacteroides and Enterococcus .

Clinical Applications

This compound is indicated for treating severe infections due to its stability against beta-lactamases and its efficacy in various clinical settings.

2.1 Septic Patients:

A study highlighted cefpirome's pharmacokinetics in septic patients, revealing that while tissue penetration was impaired, effective bacterial growth inhibition was still achieved. The study emphasized the importance of dosing intervals not exceeding 8 hours to maintain therapeutic efficacy .

2.2 Obstetric and Gynecological Infections:

In clinical trials involving 166 patients with obstetric and gynecological infections:

- Efficacy: The improvement rate was 80.6%, with an eradication rate of 72.6%. Notably, no resistance was observed in Enterococcus faecalis or Bacteroides species .

Pharmacokinetics and Dosing Considerations

Cefpirome's pharmacokinetic profile indicates rapid distribution and good tissue penetration, which are crucial for effective treatment outcomes.

| Parameter | Value |

|---|---|

| Half-life | ~2 hours |

| Bioavailability (IM) | >90% |

| Dosing Interval | Every 8 hours (for septic patients) |

| Clearance | Primarily renal |

In cases of renal impairment, dosing adjustments are necessary to avoid toxicity .

Cancer Treatment Applications

Cefpirome has shown promise in oncology settings, particularly for treating infections in neutropenic patients. Its broad-spectrum activity makes it suitable for managing infections that may complicate cancer therapies .

Summary of Case Studies

Several studies underscore the effectiveness of this compound across various applications:

- Study on Septic Patients: Demonstrated effective bacterial growth inhibition despite impaired tissue penetration .

- Obstetric/Gynecological Study: Reported high efficacy rates with minimal resistance observed .

- Pharmacokinetic Study: Highlighted the need for careful dosing in patients with renal impairment to ensure therapeutic levels are maintained .

作用机制

Cefpirome sulfate exerts its effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual bacterial cell death through lysis . Its broad-spectrum activity is due to its ability to penetrate the outer membrane of Gram-negative bacteria and its stability against beta-lactamases .

相似化合物的比较

Similar Compounds

Cefepime: Another fourth-generation cephalosporin with similar broad-spectrum activity.

Cefpirome: The parent compound of cefpirome sulfate.

Cefotaxime: A third-generation cephalosporin with a slightly narrower spectrum of activity.

Uniqueness

This compound is unique due to its high stability against beta-lactamases and its ability to target multiple penicillin-binding proteins, making it highly effective against resistant bacterial strains .

属性

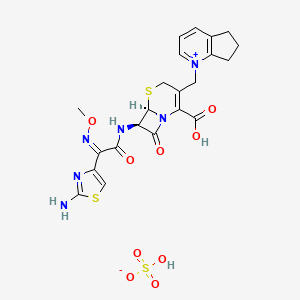

分子式 |

C22H24N6O9S3 |

|---|---|

分子量 |

612.7 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 |

InChI 键 |

RKTNPKZEPLCLSF-QHBKFCFHSA-N |

手性 SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |

Pictograms |

Irritant; Health Hazard |

同义词 |

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。